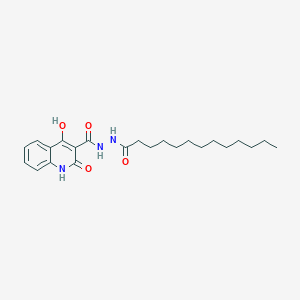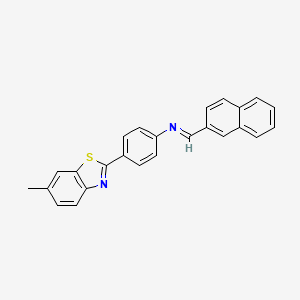
(2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under basic or acidic conditions. Common reagents include:
- 4-bromobenzaldehyde
- 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Catalysts : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles : Various nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
Chemistry: In chemistry, (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, thiazolidinone derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific activity being studied.
相似化合物的比较
Similar Compounds:
- (2E,5E)-5-(4-chlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-(4-fluorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness: The uniqueness of (2E,5E)-5-(4-bromobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the bromine atom, for example, can affect the compound’s electronic properties and its interactions with biological targets.
属性
分子式 |
C22H15BrN2OS |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
(5E)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15BrN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-15H/b20-15+,24-22? |
InChI 键 |
ZPDZJAANZQTWKI-HJFHBGSISA-N |
手性 SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11984655.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)
![5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B11984657.png)






![[2-(Benzyloxy)-5-fluorophenyl][3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxiranyl]methanone](/img/structure/B11984704.png)

![propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11984707.png)

